
4-(Tert-butoxycarbonylamino)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxycarbonylamino)picolinic acid is a chemical compound with the molecular formula C11H14N2O4 . It is an off-white solid and is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of 4-(Tert-butoxycarbonylamino)picolinic acid contains a total of 31 bonds, which include 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyridine .
Physical And Chemical Properties Analysis
4-(Tert-butoxycarbonylamino)picolinic acid has a molecular weight of 238.24 g/mol . It is an off-white solid .
科学的研究の応用
Novel Oxidation Reagents and Catalysis
4-(Tert-butoxycarbonylamino)picolinic acid and its derivatives have been explored for their potential in novel oxidation processes and catalysis. For instance, complexes involving picolinic acid anions have been utilized to mediate Gif-type oxidation of hydrocarbons using hydrogen peroxide, revealing insights into radical generation in these reactions (Kiani et al., 2000). This research demonstrates the functional versatility of picolinic acid derivatives in facilitating complex chemical transformations.
Optoelectronic Properties in Polymer Devices
Picolinic acid derivatives have also shown significant promise in the enhancement of optoelectronic properties within polymer light-emitting devices. A study focusing on a bicyclometalated iridium complex containing a picolinic acid derivative highlighted its superior luminance efficiency and brightness, underpinning the potential of these compounds in the development of advanced light-emitting diodes and displays (Xiao et al., 2009).
Tert-Butyloxycarbonylation Reagent
The role of 4-(Tert-butoxycarbonylamino)picolinic acid derivatives as tert-butoxycarbonylation reagents has been elucidated, providing a chemoselective and high-yield method for the protection of acidic proton-containing substrates. This application is crucial for synthesizing protected intermediates in pharmaceutical and organic chemistry (Saito et al., 2006).
Radiopharmaceutical Applications
Research into the coordination chemistry of yttrium with ligands protected by tert-butyl esters, replacing traditional methyl esters, has opened new avenues in radiopharmaceutical applications. This approach offers a milder and more efficient path for ligand deprotection, potentially enhancing the development of radiopharmaceuticals (Price et al., 2014).
Antimicrobial Activities and DNA Interactions
Picolinic acid derivatives have been characterized for their antimicrobial activities against various bacteria and their interactions with DNA. Such studies highlight the therapeutic potential of these compounds, possibly paving the way for new antimicrobial agents (Tamer et al., 2018).
作用機序
Target of Action
The primary target of 4-(Tert-butoxycarbonylamino)picolinic acid is the zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-(Tert-butoxycarbonylamino)picolinic acid: interacts with its targets by binding to the zinc finger proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The action of 4-(Tert-butoxycarbonylamino)picolinic acid affects the zinc transport pathway . By disrupting the function of ZFPs, it can potentially affect the downstream processes that these proteins are involved in, such as viral replication and packaging .
Result of Action
The molecular and cellular effects of 4-(Tert-butoxycarbonylamino)picolinic acid ’s action include the inhibition of ZFPs, which can disrupt processes such as viral replication and packaging . It has been shown to have antiviral activity in vitro and in vivo .
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGMBRXAOOPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxycarbonylamino)picolinic acid | |
CAS RN |
1159981-87-9 |
Source


|
| Record name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)

![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2684217.png)
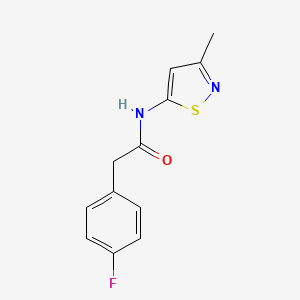

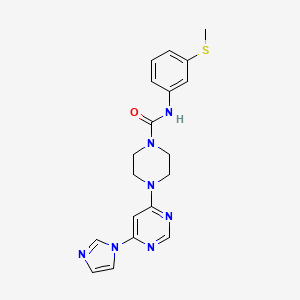

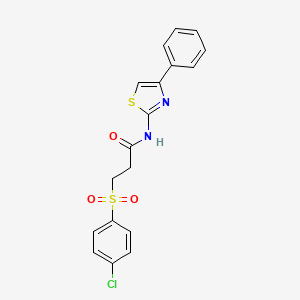
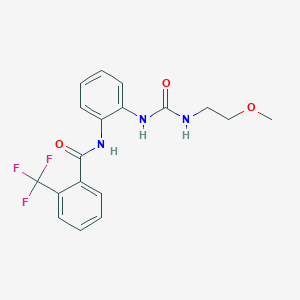
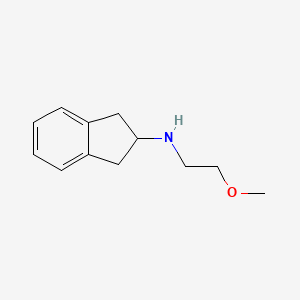
![7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2684226.png)
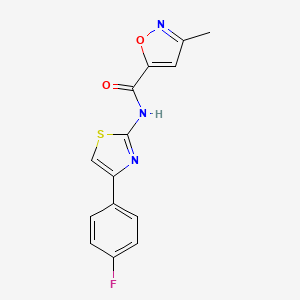
![ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2684234.png)